molecular formula C16H17Cl B14206209 1,1'-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene CAS No. 832151-67-4

1,1'-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene

Cat. No.: B14206209
CAS No.: 832151-67-4
M. Wt: 244.76 g/mol
InChI Key: AZHBUDXBWRPIBE-UHFFFAOYSA-N
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Description

1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene is an organic compound with the molecular formula C16H17Cl It is characterized by the presence of a chloro-substituted propane chain linked to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene can be synthesized through several methods. One common approach involves the reaction of 2-chloro-2-methylpropane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This Friedel-Crafts alkylation reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like NaOH, NH3, or RSH in solvents such as ethanol or water at elevated temperatures.

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetone.

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

Major Products:

    Substitution: Corresponding alcohols, amines, or thiols.

    Oxidation: Alcohols or ketones.

    Reduction: Hydrocarbons.

Mechanism of Action

The mechanism by which 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene exerts its effects involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, the benzene rings can engage in π-π interactions with aromatic residues in biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene is unique due to its specific arrangement of the chloro group and benzene rings, which imparts distinct chemical properties and reactivity

Properties

CAS No.

832151-67-4

Molecular Formula

C16H17Cl

Molecular Weight

244.76 g/mol

IUPAC Name

(2-chloro-2-methyl-3-phenylpropyl)benzene

InChI

InChI=1S/C16H17Cl/c1-16(17,12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChI Key

AZHBUDXBWRPIBE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(CC2=CC=CC=C2)Cl

Origin of Product

United States

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